molecular formula C23H18N4OS B3441976 2-amino-6-{[2-(4-biphenylyl)-2-oxoethyl]thio}-4-ethyl-3,5-pyridinedicarbonitrile

2-amino-6-{[2-(4-biphenylyl)-2-oxoethyl]thio}-4-ethyl-3,5-pyridinedicarbonitrile

Cat. No.: B3441976
M. Wt: 398.5 g/mol
InChI Key: XCLURAJACVVRPK-UHFFFAOYSA-N
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Description

2-amino-6-{[2-(4-biphenylyl)-2-oxoethyl]thio}-4-ethyl-3,5-pyridinedicarbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with amino, ethyl, and dicarbonitrile groups, along with a biphenyl moiety linked via a thioether bond. Its unique structure suggests potential utility in medicinal chemistry, materials science, and as a synthetic intermediate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-{[2-(4-biphenylyl)-2-oxoethyl]thio}-4-ethyl-3,5-pyridinedicarbonitrile typically involves multi-step organic reactions One common approach starts with the preparation of the biphenyl ketone intermediate, which is then reacted with a thioether linkage to introduce the sulfur atom

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-{[2-(4-biphenylyl)-2-oxoethyl]thio}-4-ethyl-3,5-pyridinedicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the biphenyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group yields sulfoxides or sulfones, while reduction of the carbonyl group yields alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivity, such as antimicrobial or anticancer properties. Studies could focus on modifying the structure to enhance these activities and understand the underlying mechanisms.

Medicine

Potential medicinal applications include the development of new drugs targeting specific pathways or receptors. The compound’s ability to interact with biological molecules could be harnessed to design therapeutics for various diseases.

Industry

In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its stability and functional groups that allow for further modification.

Mechanism of Action

The mechanism by which 2-amino-6-{[2-(4-biphenylyl)-2-oxoethyl]thio}-4-ethyl-3,5-pyridinedicarbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The biphenyl and pyridine moieties could facilitate binding to hydrophobic pockets in proteins, while the amino and dicarbonitrile groups might participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4,6-dimethylpyridine
  • 2-amino-5-bromo-4,6-dimethylpyridine
  • 2-amino-6-methyl-3,5-pyridinedicarbonitrile

Uniqueness

Compared to these similar compounds, 2-amino-6-{[2-(4-biphenylyl)-2-oxoethyl]thio}-4-ethyl-3,5-pyridinedicarbonitrile stands out due to the presence of the biphenyl moiety and the thioether linkage. These features may confer unique chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-amino-4-ethyl-6-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanylpyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4OS/c1-2-18-19(12-24)22(26)27-23(20(18)13-25)29-14-21(28)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-11H,2,14H2,1H3,(H2,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLURAJACVVRPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC(=C1C#N)SCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-6-{[2-(4-biphenylyl)-2-oxoethyl]thio}-4-ethyl-3,5-pyridinedicarbonitrile
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2-amino-6-{[2-(4-biphenylyl)-2-oxoethyl]thio}-4-ethyl-3,5-pyridinedicarbonitrile
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2-amino-6-{[2-(4-biphenylyl)-2-oxoethyl]thio}-4-ethyl-3,5-pyridinedicarbonitrile

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